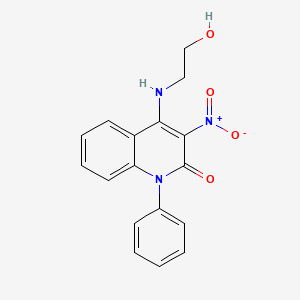

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-((2-Hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a nitro-substituted quinolinone derivative characterized by a hydroxyethylamino group at position 4, a nitro group at position 3, and a phenyl ring at position 1 of the quinolinone scaffold. The synthesis typically involves the reduction of a carbonyl group to a hydroxyl moiety using sodium borohydride, followed by nucleophilic substitution with amines . Key spectral features include IR absorption bands for -OH (3446–3523 cm⁻¹), -C=O (1631–1646 cm⁻¹), and nitro groups (~1520 cm⁻¹), as well as distinct ¹H NMR signals for aromatic protons (δ 6.4–8.2 ppm) and hydroxyethylamino side chains (δ 3.5–3.93 ppm) .

Properties

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-11-10-18-15-13-8-4-5-9-14(13)19(12-6-2-1-3-7-12)17(22)16(15)20(23)24/h1-9,18,21H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQFSBJSRGLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions One common synthetic route starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-((2-hydroxyethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-Hydroxy-3-nitro-1H-quinolin-2-one (CAS 15151-57-2)

- Substituents: Lacks the phenyl and hydroxyethylamino groups but retains the nitro and hydroxyl moieties.

- Physical Properties : Higher density (1.61 g/cm³) and boiling point (309.1°C) compared to the target compound, likely due to reduced steric hindrance .

- Biological Relevance : Used as a research chemical, though its bioactivity profile is less documented than the phenyl-substituted derivatives .

4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one (CAS 110254-64-3)

4-Hydroxy-6,7-dimethoxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 62785-33-5)

- Substituents : Methoxy groups at positions 6 and 7 increase steric bulk and electron density.

- Physicochemical Properties : Higher molar mass (280.23 g/mol) and reduced solubility in polar solvents compared to the target compound .

Reactivity and Functionalization

- Nitro Group Reactivity: The nitro group in the target compound facilitates electrophilic substitution reactions, similar to 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, which undergoes bromination, chlorination, and cyclization .

- Hydroxyethylamino Group: Unlike chloro or methoxy substituents, this group enables nucleophilic displacement reactions, as seen in the synthesis of anticancer derivatives via primary amine substitution .

Biological Activity

4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, identified by CAS number 886158-63-0, is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core with a nitro group at the 3-position, a phenyl group at the 1-position, and a 2-hydroxyethylamino group at the 4-position. This unique arrangement of functional groups endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₄ |

| Molecular Weight | 325.32 g/mol |

| CAS Number | 886158-63-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. Additionally, the hydroxyethylamino group may enhance the compound's binding affinity to specific molecular targets.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells by interfering with signaling pathways associated with cell proliferation and survival. For instance, research has demonstrated that related quinoline derivatives can inhibit Src family tyrosine kinases, which are critical in cancer pathogenesis.

Case Study: Src Kinase Inhibition

In a study focused on Src family kinases, compounds structurally similar to this compound were evaluated for their ability to inhibit kinase activity. The results indicated a reduction in autophosphorylation levels of Src kinases in colorectal cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. Preliminary data suggest that this compound exhibits activity against various bacterial strains, although further studies are necessary to quantify this effect.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications to the functional groups can significantly impact their pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Reduction of Nitro Group | Increased cytotoxicity |

| Variation of Hydroxyethyl Group | Enhanced binding affinity |

| Substitution on Phenyl Ring | Altered selectivity towards targets |

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its potential applications include:

- Anticancer agents : Targeting specific oncogenic pathways.

- Antimicrobial agents : Exploring mechanisms of bacterial resistance.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound through:

- In vivo studies : Assessing efficacy and safety in animal models.

- Mechanistic studies : Elucidating pathways affected by the compound.

- Formulation development : Enhancing bioavailability and delivery methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.